REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[C:18]([O:20][CH3:21])[C:17]([CH3:22])=[CH:16][C:3]=1[CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>CO>[Cl:1][C:2]1[CH:19]=[C:18]([O:20][CH3:21])[C:17]([CH3:22])=[CH:16][C:3]=1[CH2:4][NH2:5] |f:1.2|
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Name
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2-(2-Chloro-4-methoxy-5-methylbenzyl)isoindoline-1,3-dione
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Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C(C(=C1)OC)C
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
111 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a column of silica gel eluting with MeOH-DCM (1:10)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)OC)C)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 127.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |